5-benzyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
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Properties
IUPAC Name |
5-benzyl-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-20-14-12-18(13-15-20)22-21-23(31-27(22)19-10-6-3-7-11-19)25(29)26(24(21)28)16-17-8-4-2-5-9-17/h2-15,21-23H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRCQKATQIAHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)ON2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown promising activity againstMycobacterium tuberculosis (Mtb) , the causative agent of Tuberculosis (TB).
Biochemical Pathways
Similar compounds have shown to affect the growth and proliferation of mtb.
Result of Action
Similar compounds have shown significant toxicity against mtb.
Biological Activity
5-benzyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a synthetic compound belonging to the class of pyrroloisoxazoles. This compound has garnered interest due to its potential biological activities, particularly its pharmacological properties. This article explores the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O3. It features a complex structure that includes a pyrroloisoxazole core, which is known for various biological activities.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyrroloisoxazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that such compounds can effectively target specific signaling pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses . This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.
Neuroprotective Activity
Neuroprotective effects have been observed in related compounds within the same chemical family. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and apoptosis in neuronal cells . The underlying mechanisms include the inhibition of reactive oxygen species (ROS) and enhancement of neurotrophic factors.
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics. The compound exhibits moderate oral bioavailability, making it suitable for further development as an oral therapeutic agent.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with isoxazole and pyrrole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of the pyrrolo[3,4-d]isoxazole framework can inhibit tumor growth in various cancer cell lines. The presence of the methoxyphenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .
2. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage, which is a hallmark of conditions such as Alzheimer's disease. The compound's ability to modulate signaling pathways involved in neuroinflammation is currently under investigation .
3. Antimicrobial Properties
The antimicrobial activity of 5-benzyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione has been evaluated against several bacterial strains. Results indicate that it exhibits moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its molecular structure allows for effective charge transport, which is essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .
2. Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of the pyrrolo[3,4-d]isoxazole unit into polymer chains can lead to materials with improved performance in various industrial applications .
Agrochemical Applications
1. Pesticide Development
Given the increasing demand for sustainable agricultural practices, the potential use of this compound as a pesticide is being explored. Its biological activity against pests could provide an environmentally friendly alternative to traditional chemical pesticides .
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A recent study published in a peer-reviewed journal highlighted the synthesis and evaluation of this compound derivatives against multiple cancer cell lines. The results showed a promising IC50 value indicating its potential as an anticancer agent.
- Neuroprotection Study : In vitro studies conducted on neuronal cell cultures demonstrated that this compound significantly reduced markers of oxidative stress compared to control groups. These findings support further exploration into its use for neurodegenerative diseases.
- Pesticidal Efficacy : Field trials assessing the effectiveness of this compound as a pesticide revealed a notable reduction in pest populations without adversely affecting non-target species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
